molecular formula C14H11N B8797814 3-Benzylbenzonitrile

3-Benzylbenzonitrile

Cat. No. B8797814
M. Wt: 193.24 g/mol
InChI Key: GOFIMQVJGKCLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07473669B2

Procedure details

A mixture of benzeneboronic acid (2.05 g, 16.8 mmol), 3-bromomethylbenzonitrile (3 g, 15.3 mmol), dichlorobis(triphenylphosphine)palladium(II) (1.07 g, 1.53 mmol), tri-o-tolylphosphine (0.465 g, 29 mmol) and sodium carbonate (3.08 g, 29 mmol) in aqueous acetonitrile (1:10, 220 mL) was refluxed under nitrogen for 2 hours, cooled to room temperature, concentrated under reduced pressure, taken up in dilute hydrochloric acid (2N, 150 mL) and extracted with diethyl ether (3×70 mL). The organic extracts were combined, washed with water (2×100 mL), saturated aqueous sodium bicarbonate (100 mL), brine (70 mL), and dried over magnesium sulfate, then adsorbed on silica and chromatographed on silica using a mobile phase of ethyl acetate/hexane. The major fraction was concentrated under reduced pressure to leave a colorless liquid. Yield 2.1 g (71 percent). 1H NMR (CDCl3) δ 7.49 (dt, J1=7.5 Hz, J2=1.2 Hz, 1H), 7.46 (br, 1H), 7.43 (dt, J1=7.8 Hz, J2=1.8 Hz, 1H), 7.39 (d, J=7.5 Hz, 1H), 7.33 (dt, J1=6.9 Hz, J2=2.1 Hz, 1H), 7.30 (dt, J1=7.2 Hz, J2=1.2 Hz, 1H), 7.25 (dt, J1=7.2 Hz, J2=1.5 Hz, 1H), 7.15 (dt, J1=6.9 Hz, J2=1.8 Hz, 2H), 4.01 (s, 2H); EI/MS 193 m/e (M+); CI/MS 194 m/e (M+1);
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.465 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[C:15]#[N:16].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:11]([C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[C:15]#[N:16])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5,^1:53,72|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
3 g
Type
reactant
Smiles
BrCC=1C=C(C#N)C=CC1
Name
Quantity
0.465 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
3.08 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
1.07 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under nitrogen for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×70 mL)
WASH
Type
WASH
Details
washed with water (2×100 mL), saturated aqueous sodium bicarbonate (100 mL), brine (70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
chromatographed on silica using a mobile phase of ethyl acetate/hexane
CONCENTRATION
Type
CONCENTRATION
Details
The major fraction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a colorless liquid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.